1-(4-fluorobenzyl)piperidine-2-carboxylic acid 1-(4-fluorobenzyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1030610-75-3
VCID: VC2347172
InChI: InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
SMILES: C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol

1-(4-fluorobenzyl)piperidine-2-carboxylic acid

CAS No.: 1030610-75-3

Cat. No.: VC2347172

Molecular Formula: C13H16FNO2

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorobenzyl)piperidine-2-carboxylic acid - 1030610-75-3

Specification

CAS No. 1030610-75-3
Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
Standard InChI Key WRCCKEVVICUODU-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F
Canonical SMILES C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-Fluorobenzyl)piperidine-2-carboxylic acid features three key structural components:

  • A piperidine ring (six-membered heterocyclic ring with one nitrogen atom)

  • A 4-fluorobenzyl group attached to the nitrogen atom of the piperidine ring

  • A carboxylic acid group at the second position (adjacent to the nitrogen) of the piperidine ring

The fluorine atom positioned at the para position of the benzyl ring is a key structural element that affects the compound's electronic properties, reactivity, and potential biological interactions.

Physical and Chemical Properties

Table 1 summarizes the physical and chemical properties of 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid:

PropertyValue
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
IUPAC Name1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid
Physical StatePresumed solid at room temperature
Structural FeaturesPiperidine ring with 4-fluorobenzyl and carboxylic acid substituents

The presence of the fluorine atom significantly influences the compound's properties. Fluorine is highly electronegative and forms a strong carbon-fluorine bond, which can enhance the compound's metabolic stability. The fluorine substituent also affects the electronic distribution within the molecule, potentially altering its interaction with various biological targets compared to non-fluorinated analogs .

Comparison with Related Compounds

To better understand the unique properties of 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(4-Fluorobenzyl)piperidine-2-carboxylic acidC13H16FNO2237.27 g/molContains 4-fluorobenzyl group
1-(4-Methoxy-benzyl)piperidine-2-carboxylic acidC14H19NO3249.30 g/molContains 4-methoxybenzyl group instead of 4-fluorobenzyl
Piperidine-2-carboxylic acidC6H11NO2129.16 g/molLacks benzyl substituent on nitrogen
1-Benzylpiperidine-2-carboxylic acidC13H17NO2219.28 g/molLacks fluorine on benzyl group

Impact of Structural Differences

The replacement of the methoxy group in 1-(4-Methoxy-benzyl)piperidine-2-carboxylic acid with a fluorine atom in 1-(4-Fluorobenzyl)piperidine-2-carboxylic acid results in several significant differences:

  • Electronic Effects: Fluorine, being highly electronegative, withdraws electron density differently than the methoxy group, affecting the electronic distribution in the molecule.

  • Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-oxygen bond, potentially enhancing metabolic stability.

  • Lipophilicity: The fluorine substituent generally increases lipophilicity compared to a methoxy group, potentially affecting membrane permeability.

  • Hydrogen Bonding: While the methoxy group can act as a hydrogen bond acceptor, fluorine has more limited hydrogen bonding capabilities, potentially altering the compound's interaction with biological targets.

  • Molecular Size: The fluorine atom is smaller than the methoxy group, potentially allowing the molecule to fit into binding pockets that might exclude the larger methoxy analog.

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